4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C14H10N4O and its molecular weight is 250.261. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antitumor Activity
The compound has been explored for its potential in the synthesis of antifolates, which are significant in cancer research. For instance, Gangjee et al. (2006) synthesized analogues as potential dual thymidylate synthase and dihydrofolate reductase inhibitors, aiming at antitumor applications. These inhibitors are critical in cancer therapy as they target key enzymes involved in nucleotide synthesis (Gangjee et al., 2006).
Targeting Folate Receptor-specific Pathways
Research by Deng et al. (2008) focused on synthesizing pyrrolo[2,3-d]pyrimidine antifolates, targeting the folate receptor-specific glycinamide ribonucleotide formyltransferase, a key enzyme in purine nucleotide biosynthesis. This approach is significant in developing targeted therapies for cancer, as these compounds selectively inhibit cancer cells expressing specific folate receptors (Deng et al., 2008).
Antibacterial Applications
The pyrrolo[3,4-d]pyrimidine derivatives, closely related to the compound , have been studied for their antibacterial properties. Rostamizadeh et al. (2013) synthesized pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial activity, highlighting the potential of these compounds in combating bacterial infections (Rostamizadeh et al., 2013).
Biochemical Synthesis and Modification
The compound has also been a subject of study in biochemical synthesis processes. Southwick et al. (1974) developed procedures for synthesizing related 2,4-diamino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives, enhancing antiparasitic selectivity through modifications like nitrogen-linked mono- and dichlorobenzoyl groups. Such studies provide insights into the synthesis and modification of complex biochemical compounds (Southwick et al., 1974).
Mechanism of Action
Target of Action
The primary target of the compound “4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile” is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy .
Mode of Action
The compound acts as an inhibitor of the ATR kinase . It binds to the ATR kinase, thereby inhibiting its activity. This results in a significant reduction in the phosphorylation level of ATR and its downstream signaling protein .
Biochemical Pathways
The inhibition of ATR kinase affects the DNA damage response (DDR) pathway . The DDR pathway is crucial for maintaining the integrity of the genome. When the ATR kinase is inhibited, the DDR pathway is disrupted, leading to an accumulation of DNA damage and replication stress .
Pharmacokinetics
The compound exhibits good anti-tumor activity in vitro , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The compound’s action results in a significant reduction in the phosphorylation level of ATR and its downstream signaling protein . This leads to an accumulation of DNA damage and replication stress, which can inhibit the growth of cancer cells .
Safety and Hazards
Properties
IUPAC Name |
4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O/c15-5-10-1-3-11(4-2-10)14(19)18-7-12-6-16-9-17-13(12)8-18/h1-4,6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQCVRPEIOQJHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.